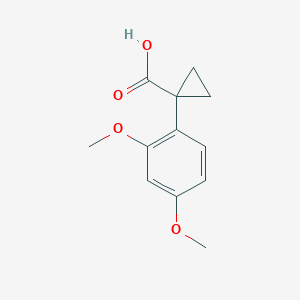
2-(3,3-Difluorocyclohexyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Difluorocyclohexyl)ethan-1-amine is a chemical compound with the molecular formula C8H15F2N . It has a molecular weight of 163.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(3,3-Difluorocyclohexyl)ethan-1-amine consists of a cyclohexyl ring with two fluorine atoms attached to the same carbon atom. An ethan-1-amine group is attached to the cyclohexyl ring .Applications De Recherche Scientifique
Environmental Remediation
Amine-functionalized sorbents, potentially including compounds like "2-(3,3-Difluorocyclohexyl)ethan-1-amine", have shown promising results in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficiency of these sorbents in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. These findings suggest that amine-functionalized compounds could offer effective solutions for controlling PFAS in municipal water and wastewater treatment processes at low concentrations (Ateia et al., 2019).
Catalysis and Organic Synthesis
The role of amine-functionalized compounds in catalysis and organic synthesis is significant. For instance, amine-functionalized metal–organic frameworks (MOFs) have been explored for their CO2 capture capabilities due to the strong interaction between CO2 and basic amino functionalities. These materials exhibit high CO2 sorption capacity and are also potential candidates for applications in catalysis (Lin et al., 2016). Additionally, recyclable copper catalyst systems utilizing amines, including possibly derivatives like "2-(3,3-Difluorocyclohexyl)ethan-1-amine", have shown promise in C-N bond forming cross-coupling reactions. These systems are not only efficient but also offer an environmentally friendly option for organic synthesis, highlighting the potential commercial exploitation of such catalysts (Kantam et al., 2013).
Advanced Materials Development
In the development of advanced materials, the functionalization of surfaces or frameworks with amines, including "2-(3,3-Difluorocyclohexyl)ethan-1-amine", plays a crucial role. The introduction of amine groups can significantly enhance the properties of materials, such as adsorption capacity for pollutants and CO2, making them suitable for environmental applications. Amine-functionalized MOFs, for example, demonstrate exceptional CO2/H2, CO2/CH4, and CO2/N2 separation performance, which is essential for addressing environmental and energy challenges (Lin et al., 2016).
Propriétés
IUPAC Name |
2-(3,3-difluorocyclohexyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c9-8(10)4-1-2-7(6-8)3-5-11/h7H,1-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSZTEMUOQDMGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluorocyclohexyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)



![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)
![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)